Azilsartan-d4

Isotopic Purity LC-MS/MS Internal Standard Deuterium Enrichment

Azilsartan-d4 (CAS 1794817-45-0) is a stable isotope-labeled analog of azilsartan, wherein four hydrogen atoms on the para-phenylene ring are replaced by deuterium. This structural modification yields a molecular weight of 460.48 g/mol, creating a +4 Da mass shift relative to unlabeled azilsartan.

Molecular Formula C25H20N4O5
Molecular Weight 460.5 g/mol
Cat. No. B587368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzilsartan-d4
Synonyms1-[[2’-(2,5-Dihydro-5-oxo-1,2,4-oxadiazol-3-yl)[1,1’-biphenyl]-4-yl]methyl]-2-ethoxy-1H-benzimidazole-7-carboxylic Acid-d4;  2-Ethoxy-1-[[2’-(4,5-dihydro-5-oxo-1,2,4-oxadiazol-3-yl)biphenyl-4-yl]methyl]benzimidazole-7-carboxylic Acid-d4;  TAK 536-d4; 
Molecular FormulaC25H20N4O5
Molecular Weight460.5 g/mol
Structural Identifiers
InChIInChI=1S/C25H20N4O5/c1-2-33-24-26-20-9-5-8-19(23(30)31)21(20)29(24)14-15-10-12-16(13-11-15)17-6-3-4-7-18(17)22-27-25(32)34-28-22/h3-13H,2,14H2,1H3,(H,30,31)(H,27,28,32)/i10D,11D,12D,13D
InChIKeyKGSXMPPBFPAXLY-ZGAVCIBUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Azilsartan-d4 Internal Standard: Key Specifications and Procurement Considerations for LC-MS/MS Quantification


Azilsartan-d4 (CAS 1794817-45-0) is a stable isotope-labeled analog of azilsartan, wherein four hydrogen atoms on the para-phenylene ring are replaced by deuterium . This structural modification yields a molecular weight of 460.48 g/mol, creating a +4 Da mass shift relative to unlabeled azilsartan [1]. Azilsartan-d4 is supplied with comprehensive characterization data, typically achieving chemical purity >98% (HPLC) and isotopic enrichment >98 atom% D . Its primary application is as an internal standard for the accurate and precise quantification of azilsartan in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS), supporting pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies .

Why Azilsartan-d4 is Not Interchangeable with Other Deuterated Sartan Internal Standards


While several deuterated angiotensin II receptor blockers (ARBs) are commercially available as internal standards—including Azilsartan-d5, Candesartan-d4, Olmesartan-d4, Valsartan-d4, Irbesartan-d4, Telmisartan-d4, and Losartan-d4—they are not interchangeable due to fundamental differences in molecular structure, ionization behavior, and chromatographic properties. The International Council for Harmonisation (ICH) M10 Bioanalytical Method Validation guideline explicitly mandates that the internal standard must closely mimic the analyte's extraction recovery, ionization efficiency, and retention time to effectively compensate for matrix effects and instrument variability [1]. Deuterated analogs of different ARBs exhibit divergent physicochemical properties (e.g., logP, pKa, and molecular interactions with stationary phases) that result in distinct chromatographic retention times and differential ionization suppression or enhancement in electrospray ionization . Consequently, substituting Azilsartan-d4 with a non-structurally identical deuterated ARB internal standard introduces systematic bias, compromises method accuracy, and may lead to regulatory rejection of bioanalytical data. The following quantitative evidence establishes the specific performance characteristics that define Azilsartan-d4's suitability for azilsartan quantification.

Quantitative Evidence: Azilsartan-d4 Differentiation vs. Alternative Internal Standards


Isotopic Enrichment: Azilsartan-d4 vs. Azilsartan-d5 Purity Specification Comparison

Azilsartan-d4 is routinely supplied with a certified isotopic enrichment of >98 atom% D, ensuring that the contribution of unlabeled azilsartan (d0) to the internal standard signal is ≤2% . This level of enrichment is comparable to that reported for Azilsartan-d5, which is specified as ≥99% deuterated forms (d1-d5) by Cayman Chemical and Bertin Bioreagent [1]. While both products meet the minimum enrichment criteria for quantitative bioanalysis, the specific deuterium labeling site and the resulting mass shift differ, which directly impacts method specificity.

Isotopic Purity LC-MS/MS Internal Standard Deuterium Enrichment

Chemical Purity: Azilsartan-d4 HPLC Purity vs. Commercial Azilsartan-d5

The chemical purity of Azilsartan-d4 is consistently reported as >95% by HPLC across multiple reputable vendors, with some suppliers specifying >98% [1]. This purity level is comparable to that of Azilsartan-d5, which is specified as ≥99% (total deuterated forms) but with no explicit HPLC purity value provided by major vendors . The presence of non-deuterated azilsartan or other organic impurities in the internal standard can lead to inaccurate quantification due to isotopic cross-talk and interference with the analyte signal. Therefore, a minimum chemical purity of >95% is required to ensure reliable internal standard performance in regulated bioanalysis.

Chemical Purity HPLC Analysis Reference Standard Quality

Deuterium Labeling Site and Mass Shift: Azilsartan-d4 vs. Azilsartan-d5

Azilsartan-d4 incorporates four deuterium atoms on the para-phenylene ring of the biphenyl moiety (positions 2, 3, 5, and 6), resulting in a nominal mass shift of +4 Da from unlabeled azilsartan [1]. In contrast, Azilsartan-d5 contains five deuterium atoms exclusively on the ethoxy group (-OCD2CD3), yielding a +5 Da mass shift . This distinction in labeling location has critical analytical implications: the ethoxy group of azilsartan is susceptible to in-source fragmentation during electrospray ionization, which may lead to loss of the deuterium label if the fragment ion used for quantification does not retain the labeled moiety . The ring-deuterated Azilsartan-d4 offers enhanced stability of the isotopic label under typical MS/MS conditions, as the biphenyl core is less prone to cleavage than the ethoxy side chain, thereby preserving the mass difference between analyte and internal standard in multiple reaction monitoring (MRM) transitions.

Deuterium Labeling Mass Spectrometry Stable Isotope Label

Regulatory Compliance and Traceability: Azilsartan-d4 vs. Pharmacopeial Standards

Azilsartan-d4 is supplied with detailed characterization data compliant with regulatory guidelines and can be used for analytical method development, method validation (AMV), and quality control (QC) applications in support of Abbreviated New Drug Applications (ANDA) or commercial production of azilsartan [1]. Furthermore, traceability against pharmacopeial standards such as USP or EP can be provided based on feasibility, ensuring that the internal standard meets the rigorous identity and purity requirements of regulated bioanalysis . While Azilsartan-d5 is also marketed as an internal standard, explicit statements regarding USP/EP traceability are less commonly documented in vendor literature for the d5 variant .

Regulatory Compliance ANDA USP/EP Traceability

Matrix Effect Compensation: Deuterated vs. Non-Deuterated Internal Standards in Azilsartan LC-MS/MS

The use of a stable isotope-labeled internal standard (SIL-IS) such as Azilsartan-d4 is essential for accurate quantification in complex biological matrices due to its ability to co-elute with the analyte and experience identical matrix-induced ionization suppression or enhancement [1]. In contrast, non-deuterated structural analogs (e.g., valsartan used as an internal standard for azilsartan) exhibit different chromatographic retention times and differential matrix effects, leading to quantification bias [2]. A study establishing an LC-MS/MS method for azilsartan in rat plasma using valsartan as the internal standard reported a calibration range of 5–30,000 ng/mL, but the use of a non-isotopic internal standard necessitates rigorous matrix effect evaluation to ensure method accuracy [2]. By employing Azilsartan-d4, which is structurally identical except for the deuterium label, analysts can achieve superior correction for extraction recovery and ionization variability, thereby improving intra- and inter-assay precision.

Matrix Effect Ion Suppression Stable Isotope Label

Long-Term Stability: Azilsartan-d4 Storage and Shelf-Life Specifications

Azilsartan-d4 is recommended for storage at -20°C, with shipping at ambient temperature permissible . Vendor documentation indicates that the compound is stable for extended periods when stored as directed, although specific shelf-life data are batch-dependent and provided on the Certificate of Analysis. In comparison, Azilsartan-d5 is also stored at -20°C, but one vendor notes that in solution, it should be stored at -20ºC and used within 3 months to prevent loss of potency, with aliquoting recommended to avoid multiple freeze/thaw cycles [1]. While both compounds exhibit similar storage requirements, the explicit stability guidance for Azilsartan-d5 in solution highlights the importance of verifying stability data for the specific formulation and solvent system used in the analytical method.

Stability Storage Conditions Shelf Life

Optimal Application Scenarios for Azilsartan-d4 Based on Quantitative Performance Evidence


Regulated Bioanalysis for Azilsartan Pharmacokinetic and Bioequivalence Studies

Azilsartan-d4 is the preferred internal standard for LC-MS/MS assays intended for regulatory submission, including pharmacokinetic studies and bioequivalence trials of azilsartan medoxomil formulations. Its high chemical purity (>95%) and isotopic enrichment (>98 atom% D) meet ICH M10 requirements for SIL-IS, while its ring-deuterated structure ensures stable isotope labeling during MS/MS fragmentation, reducing the risk of isotope dilution [1][2]. The availability of USP/EP traceability documentation further supports its use in GLP-compliant laboratories and ANDA filings .

Therapeutic Drug Monitoring (TDM) of Azilsartan in Clinical Settings

For clinical laboratories performing therapeutic drug monitoring of azilsartan in patient plasma, Azilsartan-d4 provides robust matrix effect compensation, enabling accurate quantification even in hemolyzed or lipemic samples [1]. Its co-elution with azilsartan and identical ionization efficiency minimize inter-patient variability in assay performance, ensuring reliable dose-adjustment decisions. The established LC-MS/MS methods for azilsartan in human plasma typically achieve a lower limit of quantification (LLOQ) of 5 ng/mL or lower when using a deuterated internal standard, which is sufficient for measuring trough concentrations in hypertensive patients [2].

Metabolite Identification and Quantification in Preclinical Drug Development

In preclinical studies investigating the metabolism of azilsartan medoxomil, Azilsartan-d4 serves as a stable isotope-labeled internal standard for quantifying the active metabolite azilsartan in plasma and tissues. Its ring-deuterated design ensures that the label is retained during phase I and II metabolic reactions, as the biphenyl core is generally not a site of primary metabolism [1]. This property facilitates accurate measurement of azilsartan concentrations in the presence of its desethyl metabolite (M-I) and other biotransformation products, supporting ADME studies and safety pharmacology assessments [2].

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